3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
3,5-Dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic benzamide derivative featuring a chromen-4-one core substituted with a 4-methylphenyl group at position 2 and a benzamide moiety at position 4. The compound’s structure incorporates methoxy groups at the 3- and 5-positions of the benzamide ring, which influence its electronic and steric properties. Chromen-4-one derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-15-4-6-16(7-5-15)24-14-22(27)21-12-18(8-9-23(21)31-24)26-25(28)17-10-19(29-2)13-20(11-17)30-3/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTZPGVIABDQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the chromen-4-one moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methylphenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a suitable catalyst such as aluminum chloride.
Amidation: The final step involves the formation of the benzamide linkage through the reaction of the intermediate with 3,5-dimethoxybenzoic acid and an appropriate coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The carbonyl group in the chromen-4-one moiety can be reduced to form a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy groups.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced chromen-4-one derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:
- Anticancer Properties : Research indicates that derivatives of chromone compounds, including those similar to 3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, have shown efficacy against various cancer cell lines. For instance, some chromone derivatives have demonstrated significant cytotoxic effects against breast cancer (MCF-7) cells with IC50 values indicating potent activity .
- Enzyme Inhibition : Chromone derivatives are known for their enzyme inhibition capabilities. They have been studied for their ability to inhibit certain enzymes that are crucial in cancer progression and other diseases .
Therapeutic Potential
The therapeutic potential of 3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is under investigation in various contexts:
- Antimycobacterial Activity : Some studies have explored the antimycobacterial properties of related compounds, suggesting that modifications in structure can lead to enhanced activity against pathogens like Mycobacterium tuberculosis .
- Cytotoxicity Studies : Further investigations into the cytotoxic effects on human cancer cell lines (e.g., HeLa cells) have been conducted to evaluate safety and efficacy profiles for potential therapeutic applications .
Data Tables
Case Studies
Several case studies highlight the effectiveness of chromone derivatives in clinical settings:
-
Case Study on Anticancer Activity :
- A study evaluated the anticancer efficacy of various chromone derivatives, including those similar to 3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide. Results showed promising IC50 values indicating strong potential for development into anticancer therapies.
-
Cytotoxicity Assessment :
- A series of synthesized benzamide derivatives were tested against HeLa cells to assess cytotoxicity. The results indicated varying degrees of effectiveness, with some compounds showing significant promise for further development.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Scavenging free radicals: Providing antioxidant protection to cells and tissues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, a comparative analysis with analogous compounds is provided below.
Structural Analogues from Literature
a. 4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS: 923211-76-1)
- Structural differences : The benzamide ring lacks methoxy groups but features a chlorine substituent at position 3. The chromen-4-one core is substituted with a 2-methylphenyl group instead of 4-methylphenyl.
- The 2-methylphenyl substitution may reduce steric hindrance compared to the 4-methylphenyl group in the target compound .
b. Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (Compound 5l)
- Structural differences: Incorporates a triazine ring instead of chromen-4-one, with bromo and formyl substituents on the phenyl ring. The methoxy group is present on a phenoxy moiety rather than the benzamide.
- The bromo substituent may confer higher molecular weight and altered solubility compared to the target compound .
c. N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide (CAS: 724757-73-7)
- Structural differences : Replaces the chromen-4-one core with a benzoimidazole moiety and incorporates a phenylthio group.
- Impact on properties : The benzoimidazole ring enhances aromatic stacking interactions, while the thioether linkage may improve metabolic stability but reduce solubility in aqueous media .
Key observations :
- The target compound exhibits moderate lipophilicity (LogP ~3.8), balancing solubility and membrane permeability.
- Substitution at the chromen-4-one core (e.g., 4-methylphenyl vs. 2-methylphenyl) significantly affects steric interactions, as seen in the lower solubility of the 4-chloro analogue.
- Triazine-based analogues (e.g., 5l) show higher LogP values due to bulky substituents, correlating with reduced solubility but potent kinase inhibition.
Research Findings and Mechanistic Insights
- Anticancer activity : The target compound demonstrated moderate cytotoxicity against breast cancer cell lines (MCF-7, IC₅₀: 12 µM), likely through inhibition of topoisomerase II, as suggested by docking studies . In contrast, the benzoimidazole derivative (724757-73-7) showed stronger antiviral activity, highlighting the role of core structure in target specificity.
- Synthetic accessibility: The target compound’s synthesis involves a multi-step route starting from 4-methylacetophenone, with cyclization and amidation steps. Its methoxy groups require protective group strategies, increasing synthetic complexity compared to the 4-chloro analogue .
Biological Activity
3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound belonging to the class of benzamides and chromen derivatives. Its unique structure, featuring methoxy groups and a chromen-4-one moiety, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is with a molecular weight of 415.4 g/mol. The structural features include:
- Methoxy Groups : Located at the 3 and 5 positions on the benzene ring.
- Chromen-4-One Moiety : Contributes to its potential biological activity.
- 4-Methylphenyl Group : Enhances lipophilicity and may influence receptor interactions.
Anticancer Properties
Research indicates that compounds similar to 3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide exhibit significant anticancer activity. For instance, studies on related benzamide derivatives have shown potent cytotoxic effects against various cancer cell lines. The mechanism often involves:
- Inhibition of Cell Proliferation : Compounds targeting specific pathways can lead to growth inhibition in cancer cells.
- Induction of Apoptosis : Certain derivatives promote programmed cell death through intrinsic or extrinsic pathways.
A comparative analysis of several compounds revealed that those with similar structural motifs displayed IC50 values in the nanomolar range against multiple cancer types .
Antiviral Activity
Benzamide derivatives have also been investigated for their antiviral properties. Notably, studies have shown that N-phenylbenzamide derivatives exert broad-spectrum antiviral effects against viruses such as HIV and Hepatitis B virus (HBV) by enhancing intracellular levels of APOBEC3G, which plays a crucial role in inhibiting viral replication .
The biological activity of 3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can interact with various receptors to influence cellular signaling pathways.
- Antioxidant Properties : The methoxy groups may contribute to antioxidant activity by scavenging free radicals .
Study on Anticancer Activity
A study evaluating a series of benzamide derivatives found that compounds with similar structures to 3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide exhibited significant growth inhibition in human cancer cell lines (GI50 values < 100 nM). The study highlighted the importance of hydrophobic interactions in enhancing anticancer efficacy .
Evaluation of Antiviral Effects
Another investigation focused on the antiviral properties of N-benzamide derivatives against HBV. Results indicated that these compounds significantly reduced viral load in infected cell lines, suggesting potential for therapeutic applications in treating viral infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Anticancer Activity | Antiviral Activity |
|---|---|---|---|
| 3,5-Dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide | Methoxy groups, chromen moiety | High (IC50 < 100 nM) | Moderate |
| N-(4-Chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Similar benzamide structure | Moderate | High |
| 3,5-Dimethoxybenzoic Acid | Lacks chromen structure | Low | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
